loracarbef-d5 chemical structure and molecular weight
loracarbef-d5 chemical structure and molecular weight
An In-Depth Technical Guide to the Chemical Structure and Molecular Weight of Loracarbef-d5
Introduction
In the landscape of pharmaceutical analysis and drug metabolism studies, stable isotope-labeled internal standards are indispensable tools for achieving accuracy and precision. Loracarbef-d5 (CAS No. 1346597-29-2) is the deuterium-labeled analog of Loracarbef (CAS No. 76470-66-1), a second-generation carbacephem antibiotic.[1] This guide provides a detailed technical overview of the chemical structure and molecular properties of Loracarbef-d5, intended for researchers, scientists, and drug development professionals.
Loracarbef itself is a synthetic β-lactam antibiotic, structurally similar to the cephalosporin class but with a carbon atom replacing the sulfur atom in the dihydrothiazine ring, a modification that enhances its chemical stability.[2] The introduction of five deuterium atoms into the loracarbef molecule to create Loracarbef-d5 results in a compound that is chemically identical to the parent drug in its reactivity but possesses a distinct, higher mass. This property makes it an ideal internal standard for mass spectrometry-based bioanalytical assays, as it co-elutes with the unlabeled analyte but is clearly distinguishable by its mass-to-charge ratio (m/z).
Chemical Structure and Nomenclature
The systematic name for Loracarbef-d5 is (6R,7S)-7-[[(2R)-2-Amino-2-(phenyl-d5)acetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid.[1][3] This nomenclature precisely describes its stereochemistry and the location of the isotopic labels. The "-d5" designation signifies that five hydrogen atoms on the phenyl ring of the side chain have been replaced by deuterium atoms.
Below are the 2D chemical structures of Loracarbef and its deuterated analog, Loracarbef-d5.
| Compound | 2D Structure |
| Loracarbef | |
| Loracarbef-d5 | |
| Figure 1: Comparison of Loracarbef and Loracarbef-d5 structures. The "D" on the phenyl ring of Loracarbef-d5 represents deuterium. |
The core structure is a carbacephem nucleus, which is fused to a β-lactam ring. The key modification in Loracarbef-d5 occurs on the phenylacetyl side chain attached at the C7 position, where the phenyl group is perdeuterated.
Molecular Formula and Weight
The incorporation of deuterium, an isotope of hydrogen containing one proton and one neutron, significantly increases the mass of the molecule without altering its chemical properties.[4] The atomic weight of deuterium is approximately 2.014 Da, compared to protium (the most common hydrogen isotope) at approximately 1.008 Da.[5][6]
This isotopic substitution is reflected in the molecular formula and weight of Loracarbef-d5.
| Property | Loracarbef | Loracarbef-d5 | Data Source(s) |
| Molecular Formula | C₁₆H₁₆ClN₃O₄ | C₁₆H₁₁D₅ClN₃O₄ | [1][2][7][8] |
| Monoisotopic Mass | 349.0833 g/mol | 354.1147 g/mol | Calculated |
| Average Molecular Weight | 349.77 g/mol | 354.80 g/mol | [1][2][3][8] |
| CAS Number | 76470-66-1 | 1346597-29-2 | [1][2] |
The increase in molecular weight from 349.77 g/mol for Loracarbef to 354.80 g/mol for Loracarbef-d5 corresponds directly to the replacement of five hydrogen atoms with five deuterium atoms.[1][2] This mass shift of +5 Da is fundamental to its application in quantitative analysis.
Application: Bioanalytical Quantification using LC-MS/MS
The primary application of Loracarbef-d5 is as an internal standard (IS) for the quantification of Loracarbef in biological matrices such as plasma, serum, or urine. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, a known concentration of Loracarbef-d5 is spiked into both calibration standards and unknown samples.
Causality of Experimental Choices:
-
Why use a stable isotope-labeled IS? Loracarbef-d5 exhibits nearly identical chromatographic retention time and ionization efficiency to the unlabeled Loracarbef. This co-elution ensures that any variations during sample preparation (e.g., extraction recovery) or analysis (e.g., matrix effects, ion suppression) affect both the analyte and the IS proportionally. This proportionality allows for highly accurate and precise quantification, as the response ratio of the analyte to the IS remains constant.
-
Self-Validating System: The consistent response ratio across the calibration curve validates the assay's integrity. Any deviation in the IS signal in a particular sample immediately flags a potential issue with that sample's preparation or analysis, creating a self-validating workflow.
Experimental Protocol: Quantification of Loracarbef in Human Plasma
-
Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of Loracarbef and a 1 mg/mL stock solution of Loracarbef-d5 (IS) in methanol.
-
Preparation of Calibration Standards: Serially dilute the Loracarbef stock solution to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL in blank human plasma.
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of a calibration standard or unknown plasma sample into a microcentrifuge tube.
-
Add 20 µL of the IS working solution (e.g., 100 ng/mL Loracarbef-d5).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
-
MRM Transition for Loracarbef: Q1: 350.1 m/z → Q3: 228.1 m/z
-
MRM Transition for Loracarbef-d5: Q1: 355.1 m/z → Q3: 233.1 m/z
-
-
-
Data Analysis: Calculate the peak area ratio of the Loracarbef MRM transition to the Loracarbef-d5 MRM transition. Plot this ratio against the nominal concentration of the calibration standards to generate a calibration curve. Determine the concentration of Loracarbef in unknown samples by interpolating their peak area ratios from this curve.
Workflow Diagram
Bioanalytical workflow for Loracarbef quantification using Loracarbef-d5.
References
-
Wikipedia. (2026). Deuterium. Retrieved from [Link]
-
Merck Index. (n.d.). Deuterium. Retrieved from [Link]
-
Britannica. (2026, March 13). Deuterium. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Deuterium. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Deuterium atom. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Loracarbef-d5. Retrieved from [Link]
-
ClinPGx. (n.d.). loracarbef. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). loracarbef. Retrieved from [Link]
-
PubChem. (n.d.). Loracarbef. Retrieved from [Link]
-
precisionFDA. (n.d.). LORACARBEF. Retrieved from [Link]
-
PI Biotech Inc. (n.d.). Loracarbef-d5. Retrieved from [Link]
-
J-GLOBAL. (n.d.). Loracarbef. Retrieved from [Link]
-
Chemsrc. (2025, August 25). loracarbef. Retrieved from [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. Loracarbef | C16H16ClN3O4 | CID 5284585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]
- 5. Deuterium - Wikipedia [en.wikipedia.org]
- 6. Deuterium [webbook.nist.gov]
- 7. Loracarbef-PI PI Biotech Inc [pipitech.com]
- 8. Loracarbef | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
